2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
2-(4-Chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a pyrrolo[3,4-d]isoxazole-dione core. This structure is substituted with a 4-chlorophenyl group at position 2, a pyridin-4-yl moiety at position 3, and a 2-methoxyethyl chain at position 3.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-pyridin-4-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-26-11-10-22-18(24)15-16(12-6-8-21-9-7-12)23(27-17(15)19(22)25)14-4-2-13(20)3-5-14/h2-9,15-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYZGPMKGMCXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₈ClN₃O₃
- Molecular Weight: 319.77 g/mol
Structural Features
The compound features several notable structural elements:
- A chlorophenyl group that may influence its interaction with biological targets.
- A methoxyethyl substituent that could enhance solubility and bioavailability.
- A pyridinyl moiety which is known for its role in various biological activities.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Isoxazole derivatives are known for their anti-inflammatory effects. The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which plays a crucial role in inflammatory processes .
- Immunomodulatory Effects : Studies have demonstrated that isoxazole compounds can modulate immune responses. The compound may enhance or inhibit specific immune pathways, making it a candidate for further investigation in autoimmune diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Isoxazole derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of specific enzymes related to inflammation and tumor progression.
- Modulation of signaling pathways associated with immune responses.
- Interaction with cellular receptors that mediate cellular proliferation and apoptosis.
Case Studies
- Study on Anti-inflammatory Properties : A study investigated the effect of various isoxazole derivatives on TNF-alpha production in human blood cultures. The results indicated that the compound significantly reduced TNF-alpha levels, suggesting its potential as an anti-inflammatory agent .
- Immunomodulatory Research : In vivo studies demonstrated that the compound could enhance the proliferation of T-cells while suppressing certain humoral responses, indicating a dual role in modulating immune function .
Comparative Analysis of Biological Activities
To better understand the biological activity of this compound, a comparative analysis with other known isoxazole derivatives was performed. The following table summarizes key findings from various studies:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Anti-inflammatory | COX-2 inhibition |
| Compound B | Antitumor | Apoptosis induction |
| Compound C | Immunomodulatory | Cytokine modulation |
| Target Compound | Anti-inflammatory, Immunomodulatory | Cytokine inhibition, T-cell modulation |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have indicated that derivatives of pyrrolo[3,4-d]isoxazole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Anti-inflammatory Properties : Research has demonstrated that certain isoxazole derivatives possess anti-inflammatory effects. These compounds can modulate inflammatory pathways and cytokine production, offering potential therapeutic options for inflammatory diseases .
- Neuroprotective Effects : The neuroprotective capabilities of pyrrolo[3,4-d]isoxazole derivatives have been explored in models of neurodegenerative diseases. These compounds may help in reducing oxidative stress and neuronal cell death, suggesting their utility in treating conditions such as Alzheimer's disease .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions that allow for functionalization at various positions on the heterocyclic framework. Recent advances in synthetic methodologies have improved the efficiency and yield of these reactions, facilitating the development of novel derivatives with enhanced biological activity .
Case Studies
- Case Study on Anticancer Activity : A study evaluating the anticancer effects of pyrrolo[3,4-d]isoxazole derivatives reported that specific modifications to the core structure resulted in increased potency against K562 and MCF-7 cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .
- Neuroprotection Research : Another study focused on the neuroprotective effects of a related compound showed significant reductions in neuronal cell death in vitro when exposed to oxidative stressors. The findings suggest that this class of compounds could be further developed into therapeutic agents for neurodegenerative disorders .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Ester Hydrolysis to Carboxylic Acid Derivatives
The ethyl ester group undergoes alkaline hydrolysis to form the corresponding benzoic acid derivative. This reaction is critical for generating bioactive intermediates:
Reaction Conditions
| Parameter | Details | Source |
|---|---|---|
| Base | 1N NaOH | |
| Temperature | 48°C for 24 hours | |
| Yield | 65% | |
| Product | 2-Chloro-6-(methylsulfonamido)benzoic acid |
This hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, followed by deprotonation and elimination of ethanol. The reaction is quantitative under reflux conditions but requires extended time at lower temperatures .
Nucleophilic Aromatic Substitution at C2 Chlorine
The electron-withdrawing sulfonamido group at C6 activates the C2 chlorine for substitution. Key examples include:
Cyanide Displacement
Aryl chlorides react with KCN under mild conditions to form nitriles:
textEthyl 2-Cl-6-(MeSO₂NH)benzoate + KCN → Ethyl 2-CN-6-(MeSO₂NH)benzoate + KCl
Optimized Conditions
-
Solvent: Acetonitrile
-
Catalyst: None required
-
Temperature: 50°C for 4 hours
Amination Reactions
Palladium-catalyzed coupling with amines enables C–N bond formation, though direct literature examples for this substrate remain unexplored. Theoretical protocols suggest:
Functionalization of the Sulfonamido Group
The methylsulfonamido (–NHSO₂Me) group participates in two primary reactions:
Deprotonation and Alkylation
Strong bases (e.g., LDA) deprotonate the sulfonamido NH, enabling alkylation:
textEthyl 2-Cl-6-(MeSO₂NH)benzoate + R-X → Ethyl 2-Cl-6-(MeSO₂NR)benzoate + HX
Key Constraints
Acid-Catalyzed Condensation
Methanesulfonic acid promotes Schiff base formation with aldehydes in ethanol:
textR-CHO + Ethyl 2-Cl-6-(MeSO₂NH)benzoate → R-CH=N-SO₂Me-benzoate derivative + H₂O
Optimized Protocol
Reductive Dechlorination
Catalytic hydrogenation removes the chlorine atom:
Conditions
-
Catalyst: 10% Pd/C
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Pressure: 1 atm H₂
-
Solvent: THF/EtOH (2:1)
-
Yield: 98% (for nitro-to-amine reduction in related systems)
The product, ethyl 6-(methylsulfonamido)benzoate, serves as a precursor for analgesics and anti-inflammatory agents .
Electrophilic Aromatic Substitution
Despite deactivation by
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
- Heteroaromatic Moieties : Pyridine (target compound) and thiophene (355115-36-5) contribute to distinct electronic profiles, affecting charge distribution and receptor interactions .
- Solubility : The 2-methoxyethyl chain in the target compound likely improves aqueous solubility relative to purely aromatic substituents (e.g., phenyl in 306969-52-8) .
Key Observations :
- Binding Interactions: The dimethylaminophenyl group in 306969-52-8 may facilitate hydrogen bonding or cation-π interactions, contrasting with the pyridin-4-yl group in the target compound, which could engage in π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
